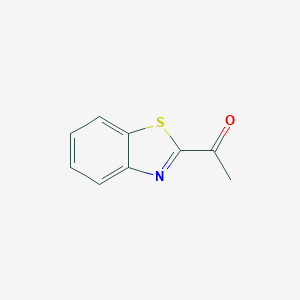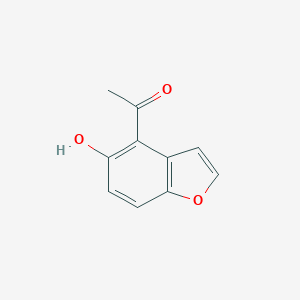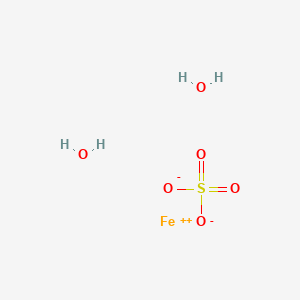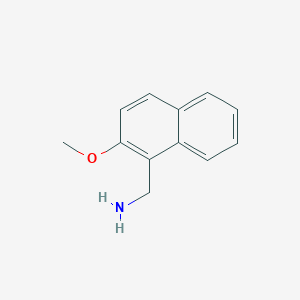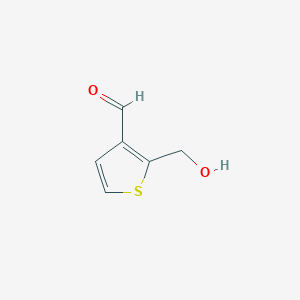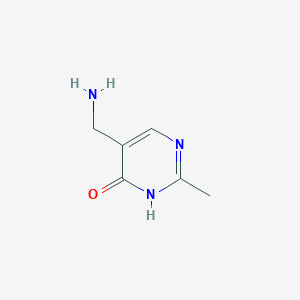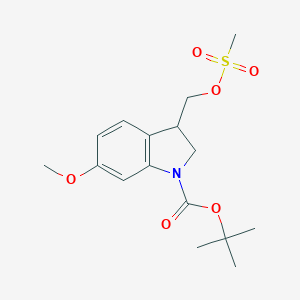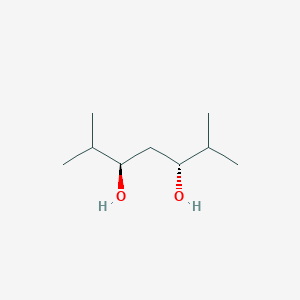
(3R,5R)-2,6-Dimethyl-3,5-heptanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has been gaining attention in the scientific community due to its potential applications in both synthetic chemistry and biology. This compound is also known as syn-2,6-dimethyl-3,5-heptanediol or syn-DMHD. It has a molecular formula of C9H20O2 and a molecular weight of 156.26 g/mol. In
Wirkmechanismus
The mechanism of action of (3R,5R)-2,6-Dimethyl-3,5-heptanediol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It may also interact with enzymes and proteins in biological systems.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (3R,5R)-2,6-Dimethyl-3,5-heptanediol. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also highly soluble in water and organic solvents, making it easy to handle in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol in lab experiments is its ability to control the stereochemistry of the reaction. This can lead to the synthesis of chiral compounds with high enantiomeric purity. Another advantage is its ease of handling in the laboratory due to its high solubility in water and organic solvents.
One of the limitations of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol is its cost. It is a relatively expensive compound, which may limit its use in large-scale synthesis reactions. Another limitation is its limited solubility in certain solvents, which may affect its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of (3R,5R)-2,6-Dimethyl-3,5-heptanediol in scientific research. One direction is the development of new synthetic methods for the compound, which may lead to more cost-effective and efficient production. Another direction is the exploration of its potential applications in biology and medicine. It may have potential as a drug candidate or in the development of new therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and its interactions with enzymes and proteins.
Conclusion:
In conclusion, (3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has potential applications in both synthetic chemistry and biology. Its ability to control the stereochemistry of reactions makes it a valuable tool in the synthesis of chiral compounds. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic and easy to handle in the laboratory. Future research directions include the development of new synthetic methods, exploration of its potential applications in biology and medicine, and further understanding of its mechanism of action.
Synthesemethoden
(3R,5R)-2,6-Dimethyl-3,5-heptanediol can be synthesized using various methods. One of the most commonly used methods is the reduction of 2,6-dimethyl-3,5-heptanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,6-dimethyl-3,5-heptanedione using hydrogen gas and a palladium catalyst. The resulting product is a mixture of syn and anti isomers, which can be separated using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-2,6-Dimethyl-3,5-heptanediol has been used in various scientific research applications. One of the most notable applications is in the synthesis of chiral compounds. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the final product. It has also been used in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
128899-83-2 |
|---|---|
Produktname |
(3R,5R)-2,6-Dimethyl-3,5-heptanediol |
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(3R,5R)-2,6-dimethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
CPHZAYIWNZNICS-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)[C@@H](C[C@H](C(C)C)O)O |
SMILES |
CC(C)C(CC(C(C)C)O)O |
Kanonische SMILES |
CC(C)C(CC(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



